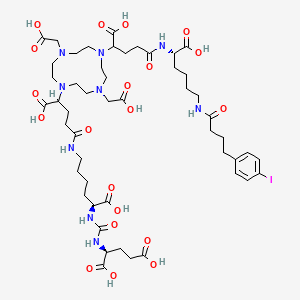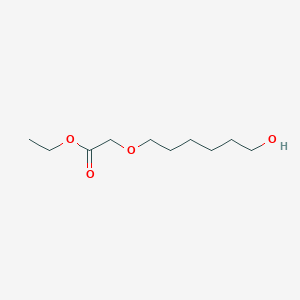
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C24H24FNO and a molecular weight of 361.45 g/mol . This compound features a cyclopropanol ring substituted with a dibenzylamino group and a 4-fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
The synthesis of 1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol typically involves the reaction of dibenzylamine with 4-fluorobenzyl chloride in the presence of a base, followed by cyclopropanation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
1-((Dibenzylamino)(4-fluorophenyl)methyl)cyclopropanol can be compared with similar compounds such as:
Dibenzylamino-1-methylcyclohexanol: This compound features a cyclohexanol ring instead of a cyclopropanol ring, leading to different chemical and biological properties.
Dibenzylamino-1-trifluoromethylcyclohexanol: The presence of a trifluoromethyl group introduces additional steric and electronic effects, influencing its reactivity and interactions.
Eigenschaften
Molekularformel |
C24H24FNO |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
1-[(dibenzylamino)-(4-fluorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C24H24FNO/c25-22-13-11-21(12-14-22)23(24(27)15-16-24)26(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
InChI-Schlüssel |
OIHCMDCMZARDPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(C2=CC=C(C=C2)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)
![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)





![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)


